molecular formula C15H8ClF3O B12903822 2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran CAS No. 821769-98-6

2-(3-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran

Cat. No.: B12903822
CAS No.: 821769-98-6
M. Wt: 296.67 g/mol
InChI Key: HVPNLQKHLMQNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a 3-chlorophenyl group and a trifluoromethyl group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 3-chlorobenzaldehyde and 2-(trifluoromethyl)phenylacetic acid in the presence of a dehydrating agent can lead to the formation of the desired benzofuran compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing production costs, and ensuring environmental safety. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzofuran derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzofurans. Substitution reactions can introduce various functional groups into the benzofuran core.

Scientific Research Applications

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a lead compound for drug development, particularly in targeting specific biological pathways.

    Industry: It finds applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)benzofuran: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activities.

    3-(Trifluoromethyl)benzofuran:

    2-Phenyl-3-(trifluoromethyl)benzofuran: Similar structure but without the chlorine atom, leading to variations in its chemical behavior.

Uniqueness

2-(3-Chlorophenyl)-3-(trifluoromethyl)benzofuran is unique due to the presence of both the 3-chlorophenyl and trifluoromethyl groups. These substituents confer distinct chemical properties, such as increased stability, reactivity, and potential biological activities. The combination of these groups makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

821769-98-6

Molecular Formula

C15H8ClF3O

Molecular Weight

296.67 g/mol

IUPAC Name

2-(3-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran

InChI

InChI=1S/C15H8ClF3O/c16-10-5-3-4-9(8-10)14-13(15(17,18)19)11-6-1-2-7-12(11)20-14/h1-8H

InChI Key

HVPNLQKHLMQNBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C3=CC(=CC=C3)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.